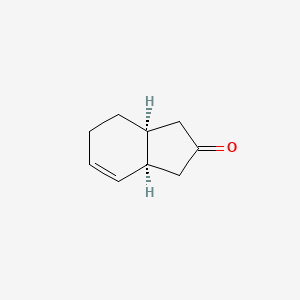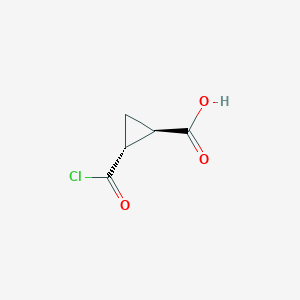
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with two carboxylic acid groups, one of which is substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: Lacks the chlorocarbonyl group but shares the cyclopropane core.
2-Chlorocyclopropane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.
Cyclopropane-1-carboxylic acid: Simplest form with a single carboxylic acid group
Uniqueness
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorocarbonyl group and a carboxylic acid group on the cyclopropane ring.
Propiedades
Número CAS |
74177-20-1 |
|---|---|
Fórmula molecular |
C5H5ClO3 |
Peso molecular |
148.54 g/mol |
Nombre IUPAC |
(1R,2R)-2-carbonochloridoylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5ClO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,8,9)/t2-,3-/m1/s1 |
Clave InChI |
FATPGDVSKWCEGI-PWNYCUMCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(=O)Cl)C(=O)O |
SMILES canónico |
C1C(C1C(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


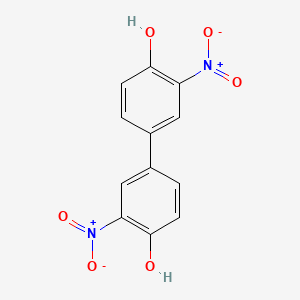
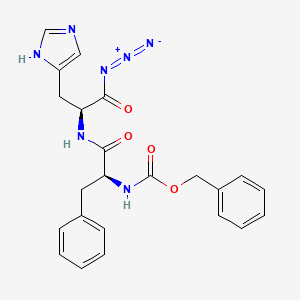
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
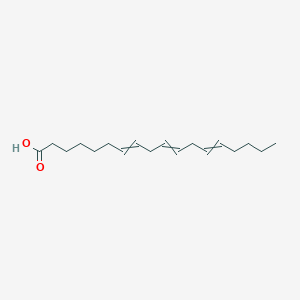
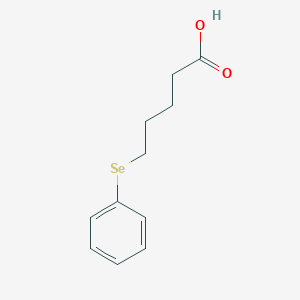
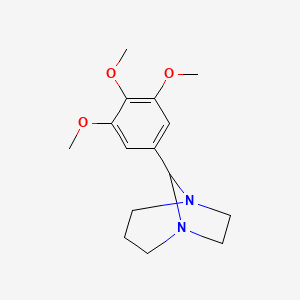
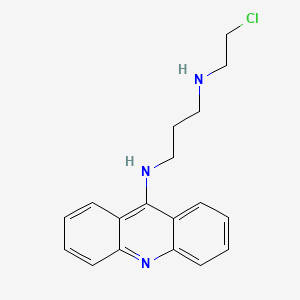
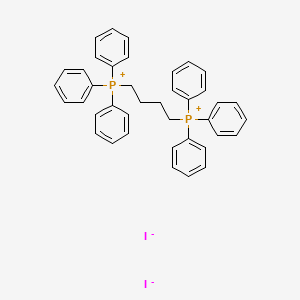
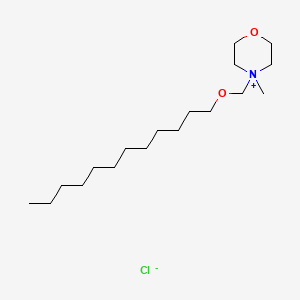
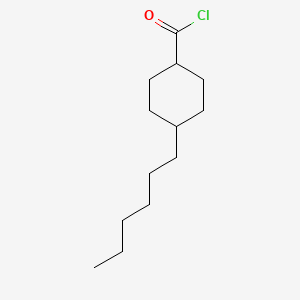
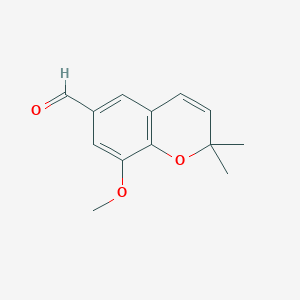
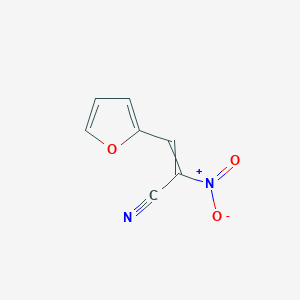
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
